molecular formula C11H16N4OS B14710859 [6-(Pentylsulfanyl)-9h-purin-9-yl]methanol CAS No. 14133-09-6

[6-(Pentylsulfanyl)-9h-purin-9-yl]methanol

Cat. No.: B14710859
CAS No.: 14133-09-6
M. Wt: 252.34 g/mol
InChI Key: UWXXBRKWZHZMBQ-UHFFFAOYSA-N
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Description

[6-(Pentylsulfanyl)-9h-purin-9-yl]methanol: is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This compound is characterized by a purine ring substituted with a pentylsulfanyl group and a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(Pentylsulfanyl)-9h-purin-9-yl]methanol typically involves the introduction of a pentylsulfanyl group to the purine ring followed by the addition of a methanol group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions where the sulfanyl group is oxidized to a sulfoxide or sulfone.

    Reduction: Reduction reactions can convert the methanol group to a methyl group.

    Substitution: The pentylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl derivatives.

    Substitution: Various substituted purines depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [6-(Pentylsulfanyl)-9h-purin-9-yl]methanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of nucleoside analogs and other biologically active compounds.

Biology: In biological research, this compound is studied for its potential role in cellular processes. It can be used to investigate the mechanisms of enzyme interactions and the effects of purine derivatives on cellular metabolism.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may have antiviral or anticancer properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of [6-(Pentylsulfanyl)-9h-purin-9-yl]methanol involves its interaction with specific molecular targets. The pentylsulfanyl group may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The methanol group can participate in hydrogen bonding, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    6-Mercaptopurine: A purine analog used in chemotherapy.

    Thioguanine: Another purine analog with therapeutic applications.

Uniqueness: What sets [6-(Pentylsulfanyl)-9h-purin-9-yl]methanol apart is the presence of the pentylsulfanyl group, which imparts unique chemical and biological properties. This structural modification can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

14133-09-6

Molecular Formula

C11H16N4OS

Molecular Weight

252.34 g/mol

IUPAC Name

(6-pentylsulfanylpurin-9-yl)methanol

InChI

InChI=1S/C11H16N4OS/c1-2-3-4-5-17-11-9-10(12-6-13-11)15(8-16)7-14-9/h6-7,16H,2-5,8H2,1H3

InChI Key

UWXXBRKWZHZMBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NC=NC2=C1N=CN2CO

Origin of Product

United States

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